molecular formula C26H25N3O4 B12052110 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B12052110
M. Wt: 443.5 g/mol
InChI Key: OHPQQXNLMXWXMR-UHFFFAOYSA-N
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Description

2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential pharmacological properties. This compound belongs to the class of pyrano[3,2-c]pyridine derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. This method allows for the construction of complex molecules in a single step by combining multiple reactants. The key reactants for this synthesis include aldehydes, malononitrile, and β-ketoesters. The reaction is often catalyzed by a base such as potassium carbonate (K₂CO₃) or an organocatalyst .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile apart is its unique structural framework, which allows for diverse chemical modifications and potential applications in various fields. Its ability to interact with multiple molecular targets also makes it a versatile compound for drug discovery and development.

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C26H25N3O4/c1-16-13-22-24(26(30)29(16)12-11-17-7-5-4-6-8-17)23(20(15-27)25(28)33-22)19-14-18(31-2)9-10-21(19)32-3/h4-10,13-14,23H,11-12,28H2,1-3H3

InChI Key

OHPQQXNLMXWXMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)OC)OC)C(=O)N1CCC4=CC=CC=C4

Origin of Product

United States

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